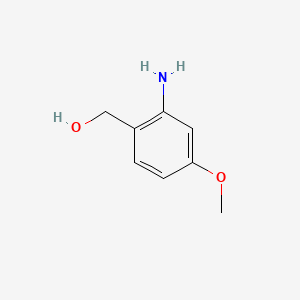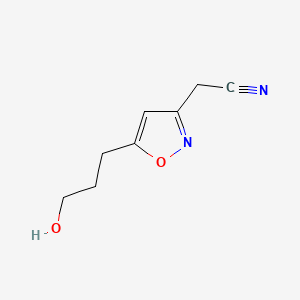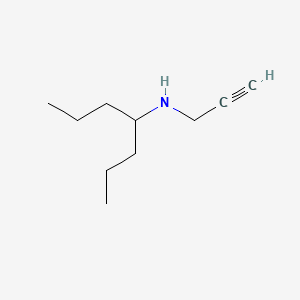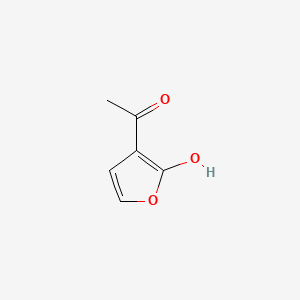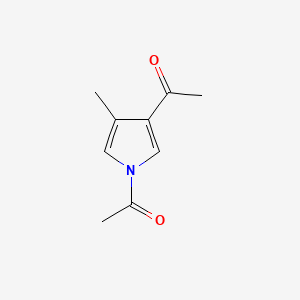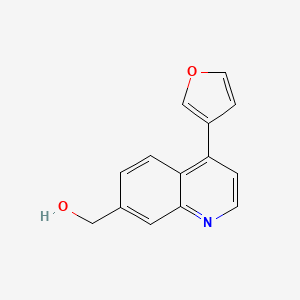
4-Furan-3-YL-7-hydroxymethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Furan-3-YL-7-hydroxymethylquinoline is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.247 g/mol . This compound is characterized by the presence of a furan ring and a quinoline ring, which are both important structures in organic chemistry. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Furan-3-YL-7-hydroxymethylquinoline typically involves the reaction of furan derivatives with quinoline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which involves the coupling of a furan boronic acid with a quinoline halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that similar catalytic processes are scaled up for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
4-Furan-3-YL-7-hydroxymethylquinoline can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
4-Furan-3-YL-7-hydroxymethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Furan-3-YL-7-hydroxymethylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition can lead to cell death, making it a potential antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-furanyl)-7-Quinolinemethanol
- 7-Quinolinemethanol, 4-(3-furanyl)-
- [4-(furan-3-yl)quinolin-7-yl]methanol
Uniqueness
4-Furan-3-YL-7-hydroxymethylquinoline is unique due to its specific combination of a furan ring and a quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
[4-(furan-3-yl)quinolin-7-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-8-10-1-2-13-12(11-4-6-17-9-11)3-5-15-14(13)7-10/h1-7,9,16H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFOHWJHBSRWFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1CO)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696546 |
Source


|
| Record name | [4-(Furan-3-yl)quinolin-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168154-44-7 |
Source


|
| Record name | [4-(Furan-3-yl)quinolin-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
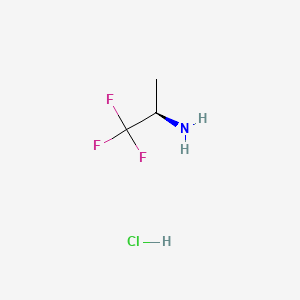

![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)
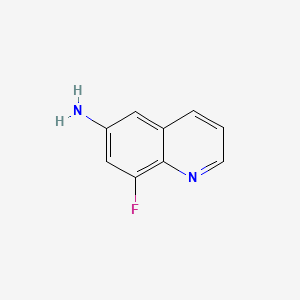
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
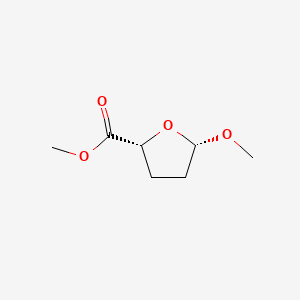
![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)
